8-氯-3,4-二氢-2H-1,4-苯并噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

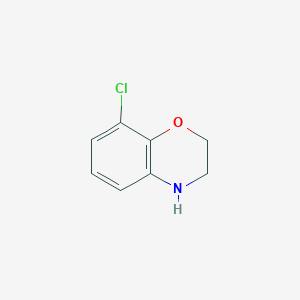

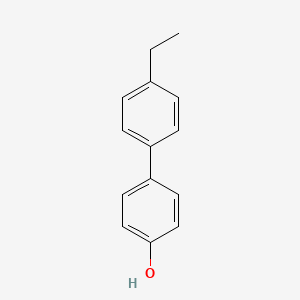

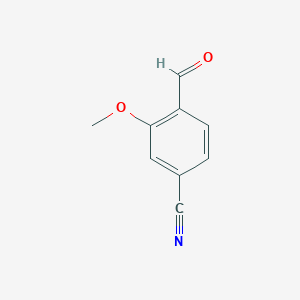

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

While specific synthesis methods for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” were not found, there are efficient synthesis methods for 3,4-dihydro-1,4-benzoxazine derivatives. These methods involve Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The InChI code for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a liquid at room temperature .

科学研究应用

1. Use in Medicinal Chemistry

- Summary of the application : 8-chloro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives have been synthesized and tested for anti-inflammatory activity .

- Methods of application : The compounds were synthesized using conventional methods and solvent-free microwave thermolysis . This method was found to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .

- Results or outcomes : Some of the synthesized compounds showed significant anti-inflammatory activity. For example, compounds 3f, 3h, and 3l showed 74.87%, 70.39%, and 71.89% of inhibition in rat paw edema, respectively . These compounds also showed protection against acetic acid-induced writhings .

2. Use as a Topoisomerase Inhibitor

- Summary of the application : Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their potential as human topoisomerase I inhibitors .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Some of the benzoxazine derivatives were found to be potential topoisomerase poisons .

3. Use in Cell Proliferation

- Summary of the application : A new benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, was found to improve the proliferation of human umbilical vein endothelial cells .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : This compound was found to improve the proliferation of human umbilical vein endothelial cells .

4. Use in Neurological Research

- Summary of the application : Benzoxazine-3-indole alkyl amine and Benzoxazine-3-indole tetrahydro pyridine analogs were synthesized and studied for their potential neurological effects .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : The benzoxazine system was utilized to embrace 5HT 1A .

5. Use in Antimicrobial Research

- Summary of the application : Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their potential as antimicrobial agents .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Some of the benzoxazine derivatives were found to have antimicrobial properties .

6. Use in Antiviral Research

- Summary of the application : Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their potential as antiviral agents .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Some of the benzoxazine derivatives were found to have antiviral properties .

安全和危害

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

未来方向

属性

IUPAC Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXOTDTJQCKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585697 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

939759-05-4 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

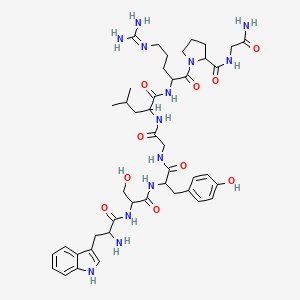

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

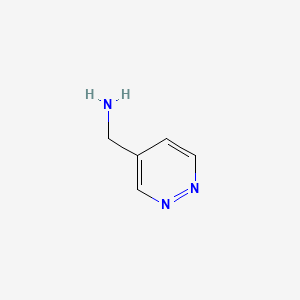

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

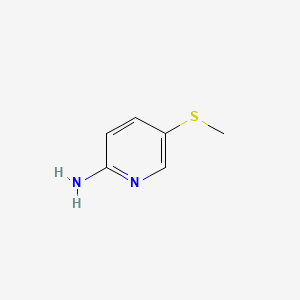

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)